molecular formula C11H12O3 B8433400 Methyl 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylate

Methyl 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylate

Cat. No. B8433400
M. Wt: 192.21 g/mol
InChI Key: PKVORVMWGPJSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04843165

Procedure details

In a 20-liter reactor with a mechanical stirrer, 1.6 kg of 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid were dissolved with 7.2 l of absolute methanol, 9 g of p-toluenesulphonic acid were added and then refluxed under stirring in oil bath heated at 90° C. for 24 hours. The mixture was allowed to cool, the excess of methanol was evaporated at vacuum, the residue was diluted with 1.5 l of water, 1.5 l of sodium bicarbonate saturated solution and 5 l of toluene and then stirred for 30 minutes. The insoluble material was filtered, washed twice with 1 l of toluene; the aqueous phase was extracted with 2 l of toluene, and the organic phases were filtered using a filter paper and washed with water. The toluene phase was concentrated at vacuum to give a blackish, viscous liquid residue weighing 1.391 kg (88%), which was distilled at vacuum to give 1.1 kg (70%) of colourless liquid at 124°-137° C./0.03-0.025 tors, nD20 =1.5533, IR and 1H-NMR spectra were consistent with structure.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1.6 kg
Type
reactant
Reaction Step One
Quantity
7.2 L
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[OH:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[CH:18]([C:22]([OH:24])=[O:23])[CH2:17][CH2:16]2>CO>[OH:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[CH:18]([C:22]([O:24][CH3:1])=[O:23])[CH2:17][CH2:16]2

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1.6 kg
Type
reactant
Smiles
OC=1C=C2CCC(C2=CC1)C(=O)O
Name
Quantity
7.2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
under stirring in oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the excess of methanol was evaporated at vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with 1.5 l of water, 1.5 l of sodium bicarbonate saturated solution and 5 l of toluene
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
WASH
Type
WASH
Details
washed twice with 1 l of toluene
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 2 l of toluene
FILTRATION
Type
FILTRATION
Details
the organic phases were filtered
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The toluene phase was concentrated at vacuum
CUSTOM
Type
CUSTOM
Details
to give a blackish, viscous liquid residue
DISTILLATION
Type
DISTILLATION
Details
was distilled at vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 10949.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.